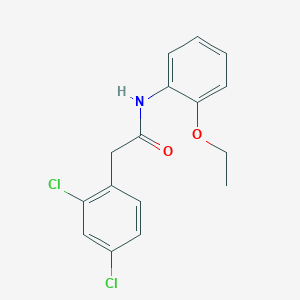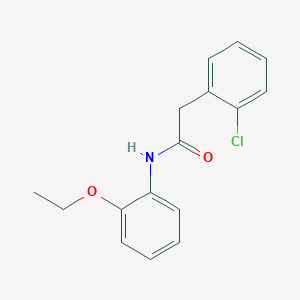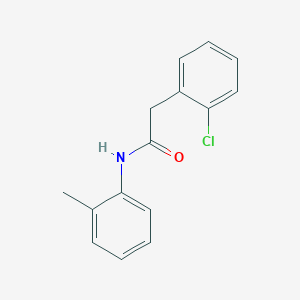
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide, also known as BAY-678, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. Specifically, it has been shown to bind to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. Physiologically, it has been shown to decrease tumor growth in animal models of cancer. Additionally, it has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its specificity for the MDM2-p53 interaction makes it a valuable tool for studying this pathway. However, one limitation is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies on its mechanism of action could lead to the development of more potent inhibitors of protein-protein interactions. Finally, studies on the pharmacokinetics and toxicity of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-bromo-3-methyl aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography or recrystallization. This method has been reported to yield N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide with a purity of up to 99%.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as an inhibitor of protein-protein interactions. It has been reported to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and apoptosis. This inhibition has been shown to induce apoptosis in cancer cells, making N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide a potential anti-cancer agent.
Propriétés
Nom du produit |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11BrFNO2S |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-7-11(5-6-13(9)14)16-19(17,18)12-4-2-3-10(15)8-12/h2-8,16H,1H3 |
Clé InChI |
HTCVGPPNVUTSMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)




